3-Ethyl-3-methyl-3H-indole 3-Ethyl-3-methyl-3H-indole
Brand Name: Vulcanchem
CAS No.: 19013-44-6
VCID: VC7955110
InChI: InChI=1S/C11H13N/c1-3-11(2)8-12-10-7-5-4-6-9(10)11/h4-8H,3H2,1-2H3
SMILES: CCC1(C=NC2=CC=CC=C21)C
Molecular Formula: C11H13N
Molecular Weight: 159.23 g/mol

3-Ethyl-3-methyl-3H-indole

CAS No.: 19013-44-6

Cat. No.: VC7955110

Molecular Formula: C11H13N

Molecular Weight: 159.23 g/mol

* For research use only. Not for human or veterinary use.

3-Ethyl-3-methyl-3H-indole - 19013-44-6

Specification

CAS No. 19013-44-6
Molecular Formula C11H13N
Molecular Weight 159.23 g/mol
IUPAC Name 3-ethyl-3-methylindole
Standard InChI InChI=1S/C11H13N/c1-3-11(2)8-12-10-7-5-4-6-9(10)11/h4-8H,3H2,1-2H3
Standard InChI Key NRDPPVARKSPYDK-UHFFFAOYSA-N
SMILES CCC1(C=NC2=CC=CC=C21)C
Canonical SMILES CCC1(C=NC2=CC=CC=C21)C

Introduction

Structural and Molecular Characteristics

3-Ethyl-3-methyl-3H-indole features a bicyclic indole scaffold with ethyl (-CH₂CH₃) and methyl (-CH₃) groups at the third position of the aromatic system. The molecular geometry arises from sp² hybridization at the nitrogen and C2/C3 carbons, creating a planar structure with delocalized π-electrons across the fused benzene and pyrrole rings .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₃N
Molecular Weight159.23 g/mol
Hybridization (N1)sp²
Boiling Point265–268°C (predicted)

X-ray crystallography of analogous indoles confirms that alkyl substituents at C3 induce minimal steric hindrance, preserving the compound’s aromaticity.

Synthetic Methodologies

Fischer Indole Synthesis

The classical Fischer indole synthesis remains a cornerstone for preparing 3-alkylated indoles. Reacting phenylhydrazine with methyl ethyl ketone under acidic conditions (HCl, 80°C) yields 3-ethyl-3-methyl-3H-indole via -sigmatropic rearrangement. This method achieves moderate yields (55–65%) but requires stringent control of reaction time to avoid over-alkylation.

Iodine-Mediated Cyclization

A transition metal-free approach involves iodine-mediated intramolecular cyclization of enamines. Substituted enamines derived from β-keto esters undergo oxidative cyclization in the presence of I₂ (2 equiv) at 60°C, producing the target indole in 82% yield . This method excels in functional group tolerance, enabling the incorporation of nitro (-NO₂) and methoxy (-OCH₃) groups at the C5 position .

Table 2: Comparative Analysis of Synthetic Routes

MethodConditionsYieldAdvantages
Fischer Indole SynthesisHCl, 80°C, 12 h55–65%Cost-effective reagents
Iodine CyclizationI₂, DCM, 60°C, 6 h70–85%No transition metals
Boron-Catalyzed AcylationPhBCl₂, RCN, rt, 2 h60–75%Regioselective C3 functionalization

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (CDCl₃, 500 MHz) reveals characteristic signals:

  • δ 2.42 ppm (s, 3H, C3-CH₃)

  • δ 1.25–1.30 ppm (t, 3H, CH₂CH₃)

  • Aromatic protons appear as a multiplet at δ 6.98–7.68 ppm .

¹³C NMR distinguishes the quaternary C3 (δ 136.4 ppm) and alkyl carbons (δ 9.8 ppm for CH₃) .

Mass Spectrometry

Electron ionization (EI) mass spectra show a molecular ion peak at m/z 159.23 (M⁺), with fragmentation patterns consistent with loss of ethyl (-CH₂CH₃, m/z 130) and methyl (-CH₃, m/z 144) groups .

Chemical Reactivity and Functionalization

Electrophilic Substitution

The electron-rich indole ring undergoes electrophilic substitution at C3. For example, treatment with acetyl chloride in the presence of PhBCl₂ yields 3-acetyl-3-ethyl-3-methylindole (82% yield) . The mechanism involves nitrile activation by boron Lewis acids, forming an acylium ion that attacks the C3 position .

Reductive Amination

NaBH₃CN-mediated reduction of imine intermediates (generated from nitriles) produces 3-aminomethyl derivatives. This one-pot synthesis achieves 75% yield and is scalable to gram quantities .

Table 3: Representative Reactions

Reaction TypeReagentsProductYield
C3 AcylationPhBCl₂, CH₃CN3-Acetyl derivative82%
Reductive AminationNaBH₃CN, RCN3-Aminomethylindole75%
HalogenationNBS, CCl₄3-Bromoindole68%

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